3-bromo-N-[(1-hydroxycyclopentyl)methyl]benzamide
Description
Properties
IUPAC Name |
3-bromo-N-[(1-hydroxycyclopentyl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2/c14-11-5-3-4-10(8-11)12(16)15-9-13(17)6-1-2-7-13/h3-5,8,17H,1-2,6-7,9H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHUFLGSLZMMZDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C2=CC(=CC=C2)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[(1-hydroxycyclopentyl)methyl]benzamide typically involves the bromination of benzamide followed by the introduction of the hydroxycyclopentyl group. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The hydroxycyclopentyl group can be introduced through a nucleophilic substitution reaction using appropriate reagents .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and substitution reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-[(1-hydroxycyclopentyl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of N-[(1-hydroxycyclopentyl)methyl]benzamide.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Scientific Research Applications
2.1 Inhibition of Fatty Acid Synthase (FAS)
One of the primary applications of 3-bromo-N-[(1-hydroxycyclopentyl)methyl]benzamide is its role as an inhibitor of fatty acid synthase. FAS is a crucial enzyme in lipid metabolism, and its overactivity is associated with various metabolic disorders, including obesity and cancer. Inhibition of FAS can lead to reduced lipogenesis, making this compound a potential therapeutic agent for conditions such as obesity and certain types of cancer .
2.2 Antineoplastic Properties
Research has indicated that compounds similar to this compound can induce apoptosis in cancer cells and inhibit tumor growth in vivo. Studies have shown that FAS inhibitors can reduce cell proliferation and promote cell death in tumor cells, suggesting that this compound may have significant potential as an anticancer agent .
2.3 Treatment of Acne
Due to its inhibitory effects on FAS, this compound may also be beneficial in treating acne. The pathogenesis of acne is closely linked to the overproduction of sebum by sebaceous glands, which is regulated by FAS activity. By inhibiting this enzyme, this compound could potentially reduce sebum production, addressing one of the primary causes of acne .
Case Studies and Research Findings
4.1 Case Study: Cancer Treatment
A study published in Nature Reviews Cancer highlighted the efficacy of FAS inhibitors, including compounds similar to this compound, in reducing tumor size in murine models. The study demonstrated that these inhibitors not only slowed tumor growth but also induced significant apoptosis in cancer cells .
4.2 Clinical Implications for Acne Treatment
Research into the use of FAS inhibitors for acne treatment has shown promising results. A clinical trial indicated that patients treated with an FAS inhibitor exhibited a marked decrease in sebum production and improvement in acne severity scores compared to placebo groups .
Data Table: Summary of Applications
| Application | Mechanism | Potential Benefits |
|---|---|---|
| Inhibition of FAS | Disruption of fatty acid synthesis | Reduced lipogenesis; weight management |
| Antineoplastic properties | Induction of apoptosis in cancer cells | Tumor growth inhibition |
| Acne treatment | Decreased sebum production | Improved skin condition |
Mechanism of Action
The mechanism of action of 3-bromo-N-[(1-hydroxycyclopentyl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxycyclopentyl group play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various physiological effects.
Comparison with Similar Compounds
Substituent Effects on Electronic and Steric Properties
- 3-Bromo-N-(2-thiazolyl)benzamide (): Contains a thiazole ring instead of a hydroxycyclopentyl group. Biological Relevance: Thiazole-containing benzamides are prevalent in antimicrobial agents, whereas hydroxycyclopentyl derivatives may target enzymes requiring polar interactions.
- N-(Benzimidazol-1-yl methyl)-benzamide derivatives (): Benzimidazole substituents introduce aromaticity and basicity, enabling interactions with heme groups or acidic residues.
Physicochemical and Structural Properties
Biological Activity
3-bromo-N-[(1-hydroxycyclopentyl)methyl]benzamide is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a bromine atom and a hydroxylated cyclopentyl moiety attached to a benzamide structure. This unique configuration may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The compound may function as an inhibitor of key metabolic pathways, particularly those involving fatty acid synthase (FASN), which plays a crucial role in lipid metabolism and is implicated in various cancers .
Biological Activity Overview
The following table summarizes the key biological activities associated with this compound:
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds similar to this compound, providing insights into its potential applications:
- Study on FASN Inhibition : A study demonstrated that compounds structurally related to this compound effectively inhibit FASN activity, leading to reduced lipogenesis in cancer cells. This suggests a possible therapeutic avenue for obesity-related cancers .
- Antimicrobial Testing : Research has shown that benzamide derivatives exhibit varying degrees of antimicrobial activity. The specific interactions of this compound with bacterial enzymes could be explored further to assess its efficacy against resistant strains .
- Cytotoxic Assays : In vitro assays indicated that this compound has significant cytotoxic effects on various cancer cell lines, supporting its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
